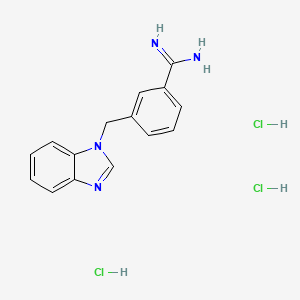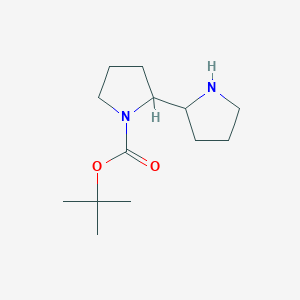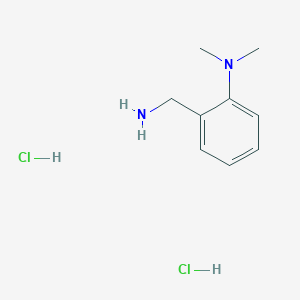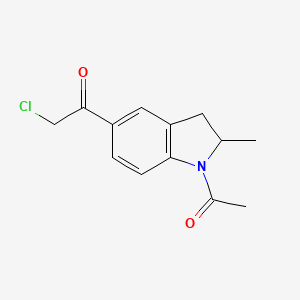
1-(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one
Vue d'ensemble
Description
1-(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one (ACME-CEC) is a synthetic compound that has been used in various scientific research applications. It is a member of the indole family of compounds and is a derivative of indole-3-carboxaldehyde. ACME-CEC has been studied for its potential to be used as a tool in medicinal chemistry, as a substrate in enzymatic reactions, and as a therapeutic agent.
Applications De Recherche Scientifique
Nucleophilic Reactivities of Indoles
Research on the nucleophilic reactivities of various indole structures, including those with modifications at the indole nucleus, highlights their potential in coupling reactions with electrophilic partners. Such studies can offer insights into designing new compounds with the specified indole derivative as a key intermediate (Lakhdar et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds bearing the indole nucleus emphasize the diversity of biological activities associated with these molecules. For example, the detailed characterization of a specific indole derivative via spectroscopic techniques and X-ray diffraction provides a foundation for understanding the chemical properties and potential applications of similar indole-based compounds (Geetha et al., 2019).
Biological Evaluation of Indole Derivatives
The synthesis of new chalcone derivatives incorporating the indole nucleus and their evaluation as anti-inflammatory agents demonstrate the therapeutic potential of indole-based compounds. Such research underscores the importance of indole derivatives in medicinal chemistry, providing a context for exploring the biological applications of the specific indole compound (Rehman et al., 2022).
Reaction Chemistry of Indole-Based Complexes
Studies on the preparation and reaction chemistry of indole-based complexes, including those with specific functional groups, offer insights into the synthetic versatility of indole derivatives. These findings can inform the development of novel synthetic strategies involving the target compound (Forschner & Cutler, 1985).
Catalytic and Synthetic Applications
The catalytic activity of specific nanoparticles in the synthesis of indole derivatives with antimicrobial activity suggests potential applications in the development of new antibacterial and antifungal agents. Such research highlights the relevance of indole derivatives in synthesizing biologically active compounds and their potential applications in pharmaceuticals (Rao et al., 2019).
Propriétés
IUPAC Name |
1-(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-5-11-6-10(13(17)7-14)3-4-12(11)15(8)9(2)16/h3-4,6,8H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUXFLFSMLJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



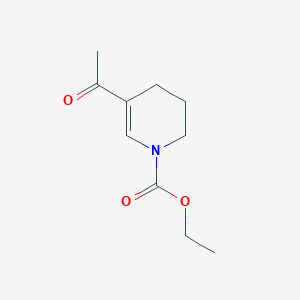
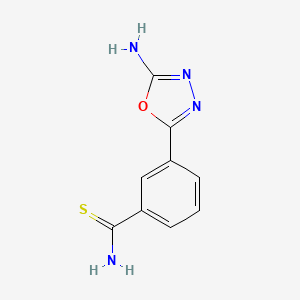
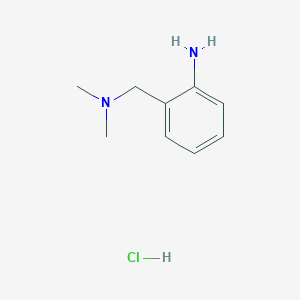
![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)
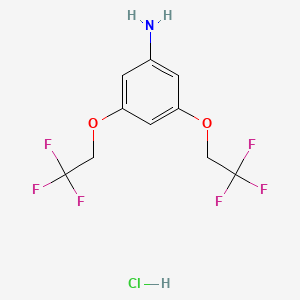
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
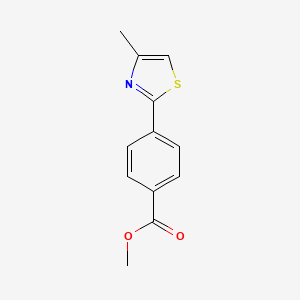
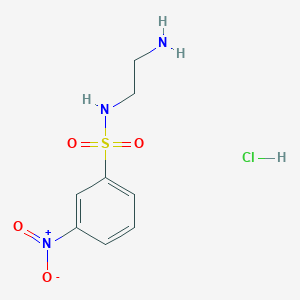
![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)
